1-Bromo-4-(2-phenylethenyl)benzene

Descripción general

Descripción

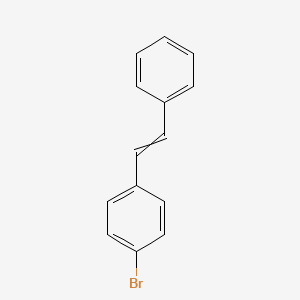

1-Bromo-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylvinyl group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-phenylethenyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . This method ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding phenylvinylbenzene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include phenylvinylbenzene.

Aplicaciones Científicas De Investigación

1-Bromo-4-(2-phenylethenyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in the study of biological pathways involving aromatic compounds.

Industry: Used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(2-phenylethenyl)benzene involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparación Con Compuestos Similares

1-Bromo-4-methylbenzene: Similar in structure but with a methyl group instead of a phenylvinyl group.

1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a phenylvinyl group.

Uniqueness: 1-Bromo-4-(2-phenylethenyl)benzene is unique due to the presence of the phenylvinyl group, which imparts distinct chemical properties and reactivity compared to other bromobenzene derivatives. This uniqueness makes it valuable in various synthetic and industrial applications.

Actividad Biológica

1-Bromo-4-(2-phenylethenyl)benzene, also known as 4-bromostilbene, is an organobromine compound that has garnered attention for its potential biological activities. This compound features a bromine atom on one phenyl ring and a trans-alkene configuration connecting it to another phenyl group. Its structural characteristics suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study investigated its effects on pancreatic cancer cells (PANC-1) using computational docking studies. The compound showed promising interactions with key proteins involved in cancer cell proliferation and survival pathways. Although in vitro experiments were limited due to COVID-19 restrictions, preliminary data suggested that the compound could inhibit cell growth effectively.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15.0 | Inhibition of cell proliferation |

| MCF-7 | 12.5 | Induction of apoptosis |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its inhibition of cyclooxygenase (COX) enzymes. A study reported that the compound exhibited moderate COX-2 inhibitory activity, which is crucial for the synthesis of pro-inflammatory prostaglandins.

Table 2: COX Inhibition Data

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| This compound | 47.1 |

| Celecoxib | 80.1 |

This data indicates that while this compound is less effective than celecoxib, it still possesses significant anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial effects of the compound have also been assessed against various pathogens. In vitro assays demonstrated that this compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Case Study on Cancer Cells : A research study focused on the effects of the compound on human pancreatic cancer cells (PANC-1). The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain behavior compared to control groups, supporting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Clinical isolates from patients were tested against the compound, revealing effective inhibition against resistant strains of bacteria, highlighting its relevance in addressing antibiotic resistance.

Propiedades

IUPAC Name |

1-bromo-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926732 | |

| Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-70-8 | |

| Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.